4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
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Overview
Description
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a formyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenylpiperazine with a formylating agent under controlled conditions to introduce the formyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-carboxy-N-(4-nitrophenyl)piperazine-1-carbothioamide.
Reduction: 4-formyl-N-(4-aminophenyl)piperazine-1-carbothioamide.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide, particularly as a tyrosinase inhibitor, involves binding to the active site of the enzyme. This binding interferes with the enzyme’s ability to catalyze the oxidation of tyrosine to melanin, thereby reducing melanin production. The molecular targets include the copper ions in the active site of tyrosinase, and the pathways involved are those related to melanin biosynthesis .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylpiperazine: Lacks the formyl group but shares the nitrophenyl and piperazine structure.
4-formylpiperazine: Lacks the nitrophenyl group but contains the formyl and piperazine structure.
N-(4-nitrophenyl)piperazine-1-carbothioamide: Lacks the formyl group but contains the nitrophenyl and piperazine structure.
Uniqueness
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide is unique due to the presence of both the formyl and nitrophenyl groups on the piperazine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-9-14-5-7-15(8-6-14)12(20)13-10-1-3-11(4-2-10)16(18)19/h1-4,9H,5-8H2,(H,13,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRIKMMRAZECJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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